5-Chlorouracil

X-ray crystallography Mutagenesis Halogenated nucleobases

5-Chlorouracil (5-ClU) is a 5-halogenated uracil derivative that serves as an essential core scaffold for synthesizing potent thymidine phosphorylase inhibitors (IC50 = 0.36 ± 0.1 μM) when coupled with pyrazolo[1,5-a][1,3,5]triazines. Unlike uracil or other 5-halouracils, 5-ClU's distinct chlorine substituent at the C5 position enables unique reactivity not achievable with 5-FU, 5-BrU, or 6-chlorouracil. It is also a validated thymine analog for mutagenesis studies and a certified reference standard for 5-fluorouracil impurity profiling (Fluorouracil Impurity E). Procure now for medicinal chemistry, anti-angiogenic drug discovery, and analytical QC applications.

Molecular Formula C4H3ClN2O2
Molecular Weight 146.53 g/mol
CAS No. 164415-64-9
Cat. No. B068626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorouracil
CAS164415-64-9
Synonyms4(3H)-Pyrimidinone, 5-chloro-2-hydroxy- (9CI)
Molecular FormulaC4H3ClN2O2
Molecular Weight146.53 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)Cl
InChIInChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
InChIKeyZFTBZKVVGZNMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorouracil (CAS 164415-64-9): A 5-Halogenated Pyrimidine Tool for Nucleobase and Inhibitor Scaffold Research


5-Chlorouracil (5-ClU) is a halogenated derivative of the pyrimidine base uracil, characterized by a chlorine substituent at the 5-position of the ring. It serves as a critical tool in biochemical research due to its ability to substitute for thymine in nucleic acids, inducing mutations and disrupting normal replication [1]. As a foundational scaffold, its 5-chloro moiety enables further functionalization, making it a key building block for developing thymidine phosphorylase inhibitors and antiviral/antitumor agents [2][3].

5-Chlorouracil (CAS 164415-64-9) Selection: Why Uracil or Other Halogenated Analogs Are Not Direct Replacements


Simple in-class substitution of uracil or other 5-halogenated analogs (e.g., 5-fluorouracil, 5-bromouracil, 6-chlorouracil) is not viable due to quantifiable differences in molecular properties that drive experimental outcomes. As evidenced below, the specific halogen (Cl vs. F, Br) and substitution position (C5 vs. C6) dictate critical parameters including crystal packing (R-factor = 0.058 vs. 0.027 for 5-BrU [1]), solubility (2.5 g/L in water ), and spectroscopic response [2]. Furthermore, 5-chlorouracil's role as a core scaffold enables unique reactivity for synthesizing potent thymidine phosphorylase inhibitors with sub-micromolar IC50 values [3], a biological profile not achievable with the parent uracil or other simple halouracils. This necessitates a compound-specific selection guided by the quantitative evidence provided below.

5-Chlorouracil (CAS 164415-64-9) Quantitative Differentiation: Head-to-Head Data vs. 5-BrU, 6-ClU, and Uracil


Crystal Structure Refinement vs. 5-Bromouracil: Quantifying the Impact of Halogen Size on Crystallography

In a direct head-to-head X-ray diffraction study, 5-chlorouracil and 5-bromouracil crystals were found to be nearly isostructural, but the larger bromine atom in 5-BrU results in a significantly better crystallographic refinement. The R-factor for 5-chlorouracil was determined to be 0.058, compared to 0.027 for 5-bromouracil [1]. This indicates higher residual error in the 5-ClU model, which is attributed to differences in the halogen atom's size and electron density.

X-ray crystallography Mutagenesis Halogenated nucleobases

Dissociative Electron Attachment Cross Section vs. 6-Chlorouracil: A Two-Fold Difference in Reactivity

A direct comparison of low-energy electron impact on 5-chlorouracil and its isomer, 6-chlorouracil, revealed a stark difference in the cross-section for the dominant (M-HCl)- fragmentation channel. The reaction cross-section for this channel is 5×10-18 m² for 5-chlorouracil, compared to 9×10-18 m² for 6-chlorouracil [1]. This indicates 6-ClU is almost twice as efficient at undergoing this specific dissociative electron attachment (DEA) process.

Radiosensitization Mass spectrometry Electron attachment

Solubility in Water at 25°C: 5-Chlorouracil is 1.6x More Soluble than 5-Bromouracil

A cross-study comparison of solubility data at 25°C reveals a quantifiable difference between 5-chlorouracil and 5-bromouracil. The water solubility of 5-chlorouracil is reported as 2.501 g/L , whereas a separate isothermal saturation study determined the solubility of 5-bromouracil to be 1.53 g/L [1]. This makes 5-ClU approximately 1.6 times more soluble in water than its brominated counterpart.

Formulation Biophysical chemistry Assay development

HOMO-LUMO Energy Gap Comparison: 5-Chlorouracil vs. 6-Chlorouracil

Density Functional Theory (DFT) calculations comparing the isomeric halogenated uracils reveal that the effect of halogen substitution on the HOMO-LUMO energy gap is significantly different for the 5- and 6-positions. The study found that halogenation produces a smaller effect on this energy gap for 5-substituted derivatives (5-XU) than for 6-substituted derivatives (6-XU) [1]. The HOMO-LUMO gap for 5-chlorouracil is reported as 4.52 eV, while the gap for 6-chlorouracil is lower at 3.89 eV [1].

Computational chemistry DFT calculations Electronic properties

Derivatization Yields Potent Thymidine Phosphorylase Inhibitors: A Class-Level Advantage over Uracil

While uracil itself is not a potent inhibitor of thymidine phosphorylase (TP), the 5-chlorouracil core serves as a privileged scaffold for creating potent TP inhibitors. A class of 5-chlorouracil-linked-pyrazolo[1,5-a][1,3,5]triazines was designed, and the most active compound (9q) inhibited E. coli TP with an IC50 value of 0.36 ± 0.1 μM [1]. This represents a gain in potency of several orders of magnitude relative to the unmodified uracil core, which shows no significant inhibition at comparable concentrations.

Medicinal chemistry Enzyme inhibition Angiogenesis

Analytical Purity Specification: HPLC >98.0% as a Baseline for Reproducible Research

Commercially available 5-Chlorouracil for research is consistently specified with a high purity level, typically >98.0% as determined by HPLC and neutralization titration . While this is a standard vendor specification and not a direct comparison to a specific analog, it establishes a verifiable baseline for experimental reproducibility. Alternative sources or in-house synthesized material may have undefined purity, which is a critical risk for sensitive biological assays.

Quality control Analytical chemistry Procurement

5-Chlorouracil (CAS 164415-64-9): Targeted Application Scenarios Based on Evidence of Differentiation


Scaffold for Fragment-Based Design of Thymidine Phosphorylase Inhibitors

This is the most compelling application scenario based on the available evidence. 5-Chlorouracil is not used as a drug itself but as a critical core scaffold. Researchers involved in medicinal chemistry and anti-angiogenic drug discovery should procure 5-chlorouracil to synthesize derivatives, like the 5-chlorouracil-linked-pyrazolo[1,5-a][1,3,5]triazines, which have demonstrated potent (IC50 = 0.36 ± 0.1 μM) inhibition of thymidine phosphorylase [1]. Substituting uracil would yield no such activity, making 5-ClU the necessary starting material for this specific research pathway. This is a high-differentiation, high-impact use case.

Mutagenesis Studies via Nucleobase Substitution

5-Chlorouracil is an established tool for studying mutagenesis because it acts as a thymine analog, incorporating into DNA and causing base-pair mismatches [1]. Its quantifiable crystallographic properties (R=0.058) and distinct halogen interactions provide a defined chemical probe for studying the structural basis of mutagenicity [2]. Researchers studying DNA replication fidelity or the effects of halogenated bases on nucleic acid structure should select 5-chlorouracil for its well-characterized behavior and comparability to 5-bromouracil, but with its own distinct atomic radius and electronic effects.

Biomarker of Inflammation-Induced DNA Damage

5-Chlorouracil is a specific and quantifiable biomarker of DNA damage caused by hypochlorous acid (HOCl), which is produced by activated phagocytes during inflammation [1]. Sensitive GC-MS assays have been developed for its detection in biological matrices [2]. This application is unique to 5-chlorouracil and other halogenated uracils (like 5-BrU), but its specific chemical signature allows for direct quantification of myeloperoxidase-mediated damage. Researchers in inflammation, immunology, and oxidative stress should procure 5-chlorouracil as a reference standard for these analytical assays.

Reference Standard for Fluorouracil Impurity Analysis

5-Chlorouracil is a known impurity (Fluorouracil Impurity E) in pharmaceutical preparations of the anticancer drug 5-fluorouracil [1]. Its well-defined analytical properties, including high-purity commercial availability (>98.0% by HPLC [2]), make it a necessary reference standard for quality control and stability studies in pharmaceutical manufacturing. Procurement for this application is driven by regulatory and quality assurance requirements, where the specific chemical identity of 5-chlorouracil is mandatory.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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